3-Hydroxy Detomidine-15N2,d2 Hydrochloride is a chemically modified derivative of the sedative drug Detomidine, primarily used in veterinary medicine. This compound features the incorporation of isotopes, specifically two deuterium atoms and two nitrogen-15 atoms, which enhance its utility in pharmacokinetic and metabolic studies. The molecular formula for this compound is C12H13D2ClN2O, with a molecular weight of approximately 242.71 g/mol.
3-Hydroxy Detomidine-15N2,d2 Hydrochloride is classified as an alpha-2 adrenergic agonist, similar to its parent compound Detomidine, which is utilized for sedation and analgesia in horses. It is typically administered in the hydrochloride salt form, enhancing its stability and solubility . The compound is not only significant for its sedative properties but also for its applications in research due to its isotopic labeling.
The synthesis of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride involves several key steps:
The synthesis requires precise control over reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed to purify the final product.
The molecular structure of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride can be described as follows:
The presence of deuterium enhances the stability of the compound and allows for advanced tracking in metabolic studies. The specific isotopic labeling aids in understanding drug metabolism and pharmacokinetics .
3-Hydroxy Detomidine-15N2,d2 Hydrochloride can undergo various chemical reactions due to its functional groups:
Understanding these reactions is essential for elucidating the compound's stability and reactivity in biological systems .
The mechanism of action for 3-Hydroxy Detomidine-15N2,d2 Hydrochloride is primarily through its role as an agonist at alpha-2 adrenergic receptors. This interaction leads to:
The isotopic labeling allows for detailed studies on how modifications influence receptor interactions and subsequent physiological responses.
The physical properties of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride are crucial for its application:
Chemical properties include a logP value indicating moderate lipophilicity (around 2.79), which affects membrane permeability and bioavailability .
3-Hydroxy Detomidine-15N2,d2 Hydrochloride has several applications in scientific research:
The synthesis of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride (CAS: 1346603-61-9) requires precise incorporation of two deuterium atoms at the methylene bridge and two ¹⁵N atoms in the imidazole ring. This labeled compound, with molecular formula C12H13D2Cl15N2O and molecular weight 242.71 g/mol, is essential as an internal standard for mass spectrometry-based quantification of detomidine metabolites [1] [4]. Key optimization strategies include:
Table 1: Isotope Incorporation Methods for 3-Hydroxy Detomidine-15N2,d2 Hydrochloride
| Label Position | Reagents Used | Reaction Type | Isotopic Purity |
|---|---|---|---|
| Methylene (CD2) | D2O, Pd/C | Catalytic deuteration | ≥98% |
| Imidazole (¹⁵N2) | ¹⁵NH4OAc, α-bromoketone | Nucleophilic addition | 99% atom ¹⁵N |
| Combined labels | ¹⁵N-imidazole + C6H3(CD3)MgCl | Grignard addition | 97-98% |
Critical challenges include preventing deuterium exchange during hydrolysis and purification, which requires non-aqueous solvents like anhydrous tetrahydrofuran. Crystallization in ethanol/ethyl acetate mixtures enhances isotopic purity to pharmacopeial standards [3] [4].
Stable isotope labeling enables tracking of 3-Hydroxy Detomidine’s metabolic fate without radiation hazards. Dual-labeled ¹⁵N2,d2 versions serve as tracers in in vitro hepatic models, where LC-MS/MS distinguishes labeled compounds from endogenous metabolites [4]. Methodologies include:
Scaling up synthesis of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride faces unique hurdles:
Table 2: Industrial Production Challenges and Mitigation Strategies
| Challenge | Impact on Production | Mitigation Approach |
|---|---|---|
| Isotope cost | 60–70% total material cost | Closed-loop solvent recovery; catalytic isotope exchange |
| Purification | Low yields (30–40%) | Multi-step crystallization; simulated moving bed chromatography |
| Regulatory | Batch inconsistency | In-process FTIR monitoring; strict QbD protocols |
| Facility needs | Dedicated GMP lines | Single-use bioreactors to prevent cross-contamination |
Facilities must avoid cross-contamination with non-isotopic compounds, necessitating dedicated reactors and HVAC systems. Continuous-flow microreactors are emerging to improve yield (from 35% to 65%) by minimizing deuterium loss [3] [4].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: